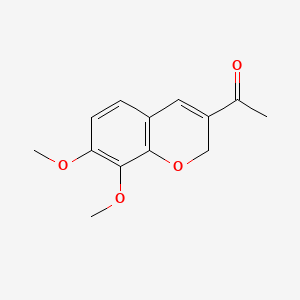
1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by its long perfluorinated alkyl chain and a methacrylate group, making it highly hydrophobic and chemically inert. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate typically involves the esterification of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for specific applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate primarily undergoes addition and polymerization reactions due to the presence of the methacrylate group. It can participate in free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions:
Free Radical Initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN)
Solvents: Toluene, dichloromethane
Conditions: Typically carried out at elevated temperatures (50-80°C) under inert atmosphere (nitrogen or argon)
Major Products: The major products formed from these reactions are fluorinated polymers and copolymers, which exhibit excellent chemical resistance, low surface energy, and high thermal stability.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Employed in the development of non-stick coatings for laboratory equipment and biomedical devices.
Medicine: Investigated for use in drug delivery systems due to its biocompatibility and chemical inertness.
Industry: Utilized in the production of water and oil-repellent coatings for textiles, papers, and other materials.
Wirkmechanismus
The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate exerts its effects is primarily through its hydrophobic and lipophobic properties. The long perfluorinated chain creates a barrier that repels water and oils, making it an excellent candidate for surface coatings. The methacrylate group allows it to polymerize and form stable, durable films.
Vergleich Mit ähnlichen Verbindungen
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl methacrylate
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl acrylate
Comparison: Compared to similar compounds, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate has a longer perfluorinated chain, which enhances its hydrophobic properties. This makes it more effective in applications requiring extreme water and oil repellency. Additionally, the methacrylate group provides better polymerization characteristics compared to acrylate groups, resulting in more robust and durable polymers.
Eigenschaften
CAS-Nummer |
64130-99-0 |
|---|---|
Molekularformel |
C14H9F17O2 |
Molekulargewicht |
532.19 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-heptadecafluorodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H9F17O2/c1-5(2)6(32)33-14(30,31)13(28,29)12(26,27)11(24,25)10(22,23)9(20,21)7(15,16)3-4-8(17,18)19/h1,3-4H2,2H3 |
InChI-Schlüssel |
UIQCRIFSBWGDTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC(C(C(C(C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




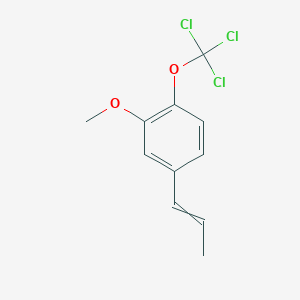
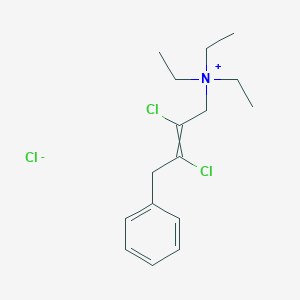

![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
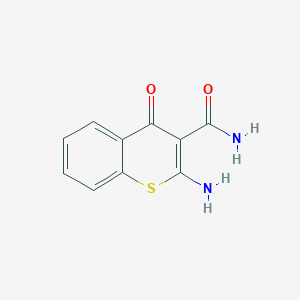
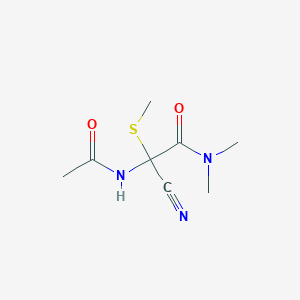
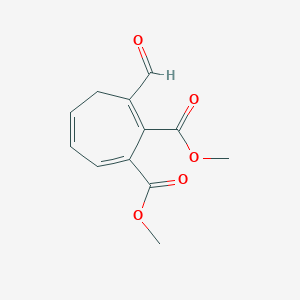
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
